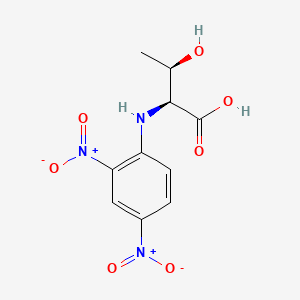

Threonine, N-(2,4-dinitrophenyl)-

Beschreibung

Threonine, N-(2,4-dinitrophenyl)- (molecular formula: C₁₀H₁₁N₃O₇; molecular weight: 285.21 g/mol) is a chemically modified amino acid derivative where the 2,4-dinitrophenyl (DNP) group is attached to the α-amino group of threonine. This compound is synthesized via nucleophilic substitution, typically by reacting threonine with 2,4-dinitrochlorobenzene under basic conditions, following protocols analogous to those used for N-(2,4-dinitrophenyl)alanine and phenylalanine derivatives . Its structure includes a hydroxyl group on the β-carbon of the threonine side chain, distinguishing it from other DNP-substituted amino acids. The compound is characterized by spectroscopic methods (¹H NMR, IR, HRMS) and is used in studies of cyclization mechanisms and biochemical labeling .

Eigenschaften

IUPAC Name |

(2S,3R)-2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)/t5-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOCOTZWYFGDMO-ANLVUFKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-07-1, 1655-65-8 | |

| Record name | Threonine, N-(2,4-dinitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-dinitrophenyl)-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism:

Protocol:

-

Dissolve DL-threonine (1.19 g, 10 mmol) in 20 mL of 4% (w/v) sodium bicarbonate solution.

-

Add DNFB (1.85 g, 10 mmol) dissolved in 10 mL ethanol dropwise under stirring.

-

React at 25°C for 2 hours, shielded from light.

-

Acidify to pH 2 with HCl, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield and Purity:

Solid-Phase Peptide Synthesis (SPPS) with DNP Protection

Advanced applications, such as peptide ligation, utilize SPPS with N-(2,4-dinitrophenyl)threonine as a protected intermediate. Key steps include:

Workflow:

-

Resin Loading : Anchor Fmoc-threonine to a Wang resin via ester linkage.

-

DNP Protection : Treat with DNFB (3 equiv) in dimethylformamide (DMF)/diisopropylethylamine (DIEA) (95:5) for 1 hour.

-

Deprotection : Remove Fmoc with 20% piperidine/DMF.

-

Cleavage : Release peptide using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5).

Advantages:

Optimization Studies and Reaction Kinetics

pH Dependence:

Maximal yield occurs at pH 8.5–9.0. Below pH 7, protonation of the amino group slows the reaction; above pH 10, hydrolysis of DNFB dominates.

Solvent Effects:

Temperature Impact:

-

25°C : Standard for lab-scale synthesis.

-

0–5°C : Reduces byproducts (e.g., di-DNP derivatives) but extends reaction time to 6–8 hours.

Analytical Validation and Characterization

HPLC Analysis:

Spectroscopic Data:

-

1H NMR (D2O) : δ 8.65 (d, J = 2.4 Hz, 1H, Ar–H), 8.42 (dd, J = 9.0, 2.4 Hz, 1H, Ar–H), 6.95 (d, J = 9.0 Hz, 1H, Ar–H), 4.30 (m, 1H, α-CH), 4.02 (m, 1H, β-CH), 1.25 (d, J = 6.6 Hz, 3H, γ-CH3).

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., >1 kg) employs continuous-flow reactors to enhance safety and efficiency:

-

Reactor Type : Tubular reactor with static mixers.

-

Conditions : 50°C, residence time 30 minutes.

Critical Comparison of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| DNFB Alkaline Reaction | 78–85 | >98 | High | Moderate |

| DNPH Acidic Coupling | 50–60 | 85–90 | Low | Low |

| SPPS | 65–75 | >95 | Medium | High |

Analyse Chemischer Reaktionen

Types of Reactions

Threonine, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group of Threonine, N-(2,4-dinitrophenyl)- can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro groups on the Dnp moiety can be reduced to amino groups under specific conditions.

Substitution: The Dnp group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the Dnp group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of new derivatives with different protecting groups or functional groups.

Wissenschaftliche Forschungsanwendungen

Threonine, N-(2,4-dinitrophenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein structure.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Wirkmechanismus

The mechanism of action of Threonine, N-(2,4-dinitrophenyl)- involves its interaction with specific enzymes and proteins. The Dnp group acts as a protecting group, allowing selective reactions to occur at other functional sites. This selective reactivity is crucial in studying enzyme mechanisms and protein interactions. The molecular targets include enzymes involved in amino acid metabolism and proteins with specific binding sites for the Dnp group .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The β-hydroxyl group in Threonine, N-(2,4-dinitrophenyl)- introduces steric and electronic effects distinct from methyl (alanine) or benzyl (phenylalanine) side chains.

- Synthesis universally involves aromatic nucleophilic substitution but varies in nitro-group positioning (e.g., 2,4-dinitro vs. 2-nitro substituents) .

Reactivity and Cyclization Behavior

N-(2,4-Dinitrophenyl)amino acids undergo cyclization in solution and the gas phase, forming benzimidazole-N-oxides. For example:

- N-(2,4-Dinitrophenyl)alanine (1) : Collisional activation in the gas phase eliminates CO₂ and H₂O, yielding 2-methyl-5-nitro-1H-benzimidazole-3-oxide .

- N-(2,4-Dinitrophenyl)phenylalanine (2) : Cyclizes to form 2-benzyl-5-nitro-1H-benzimidazole-3-oxide, with kinetics influenced by the benzyl side chain .

- Threonine, N-(2,4-dinitrophenyl)-: Expected to follow similar cyclization pathways, but the β-hydroxyl group may alter reaction kinetics or intermediate stability.

Comparative Cyclization Data :

| Compound | Cyclization Product | Key Reaction Conditions |

|---|---|---|

| N-(2,4-Dinitrophenyl)alanine | 2-Methyl-5-nitrobenzimidazole-3-oxide | Gas-phase collisional activation |

| N-(2,4-Dinitrophenyl)phenylalanine | 2-Benzyl-5-nitrobenzimidazole-3-oxide | Base-catalyzed (NaOH/dioxane) |

| N-(2-Nitrophenyl)phenylalanine | 2-Benzyl-1H-benzimidazole-3-oxide | Base-catalyzed (NaOH/dioxane) |

Mechanistic Insights :

Limitations in Comparison :

- No direct evidence links Threonine, N-(2,4-dinitrophenyl)- to enzyme inhibition or optical applications. Its functional studies remain focused on physicochemical reactivity.

Biologische Aktivität

N-(2,4-Dinitrophenyl)-dl-threonine (DNP-threonine) is an organic compound derived from the amino acid threonine, characterized by the attachment of a dinitrophenyl group. This compound has garnered attention in biochemical and immunological research due to its unique properties and biological activities.

Chemical Structure and Properties

- Molecular Formula : C10H11N3O7

- Molecular Weight : Approximately 285.21 g/mol

- Appearance : Light yellow to orange crystalline powder

The presence of two nitro groups in the dinitrophenyl moiety enhances the compound's reactivity, making it a useful hapten in various immunological assays.

DNP-threonine functions primarily as a hapten that can bind to proteins, modifying them and eliciting immune responses. This ability to stimulate antibody production is crucial for its applications in immunology. The compound interacts with specific antibodies, enhancing immune responses and potentially affecting protein synthesis and cellular signaling pathways.

Biological Activities

-

Immunological Applications :

- DNP-threonine is used in immunological studies to investigate antibody responses. Its structure allows it to effectively bind with antibodies, facilitating the study of immune mechanisms.

- It has been shown to modify proteins, which may lead to enhanced antibody production against those proteins.

-

Enzymatic Interactions :

- Research indicates that DNP-threonine can interact with various enzymes, potentially inhibiting their activities. This interaction is critical for understanding its role in biochemical pathways and its possible therapeutic applications.

-

Protein Synthesis :

- The compound may influence protein synthesis within cells, although specific pathways and mechanisms remain under investigation.

Immunological Studies

A notable study demonstrated that DNP-threonine can act as a hapten in immunoassays, where it binds to antibodies and elicits a measurable immune response. This property has been exploited in various experimental setups to assess immune function and antibody specificity.

Enzyme Activity Assays

In biochemical assays, DNP-threonine has been employed to study enzyme activities. For instance, its effects on specific enzymes were analyzed, revealing potential inhibitory actions that could be relevant for therapeutic interventions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dinitrophenol | Contains hydroxyl group; simpler structure | Known for its role as a pesticide and herbicide |

| N-(2,4-Dinitrophenyl)glycine | Similar dinitrophenyl group attached to glycine | Used in similar immunological studies |

| 2-Amino-3-(2,4-dinitrophenyl)propanoic acid | Contains an additional amino group; different backbone | Exhibits different biological activities compared to threonine |

DNP-threonine's unique combination of properties allows it to function both as an amino acid derivative and a hapten, making it particularly valuable in research settings focused on immunology and enzymology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Threonine, N-(2,4-dinitrophenyl)-, and how is its purity validated?

- Methodology : The compound is synthesized via nucleophilic substitution, where the amino group of L-threonine reacts with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions. The reaction forms a stable N-(2,4-dinitrophenyl) derivative, which is purified via recrystallization or column chromatography . Purity validation employs reversed-phase HPLC with UV detection (λ = 360 nm), using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Acceptance criteria for impurities are controlled at ≤0.5% for individual unspecified impurities .

Q. Which spectroscopic techniques are critical for characterizing Threonine, N-(2,4-dinitrophenyl)-?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the stereochemistry (2S,3R configuration) and substitution pattern, with characteristic shifts for the dinitrophenyl group (δ ~8.5–9.0 ppm for aromatic protons) and hydroxybutanoic acid backbone .

- IR : Stretching vibrations at ~1530 cm⁻¹ (NO₂ asymmetric) and 1340 cm⁻¹ (NO₂ symmetric) confirm the dinitrophenyl moiety .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 286.21 (C₁₀H₁₁N₃O₇) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments when using different chromatographic methods?

- Methodology : Contradictions between HPLC and TLC results often arise from pH-sensitive ionization of the carboxylic acid group. To mitigate this:

- Use ion-pair reagents (e.g., 0.1% heptafluorobutyric acid) in the mobile phase to suppress ionization and improve peak symmetry .

- Cross-validate with capillary electrophoresis (CE) at pH 8.5, where the compound’s migration time correlates with its charge-to-mass ratio .

Q. What advanced applications does Threonine, N-(2,4-dinitrophenyl)- have in chemosensor development?

- Case Study : The compound’s dinitrophenyl group acts as a selective recognition unit for metal ions. In a 2014 study, a derivative, N-(2,4-dinitrophenyl) rhodamine B-hydrazide (DNPRH), achieved Cu²⁺ detection at 1.1×10⁻⁹ M via fluorescence quenching. Key design considerations:

- The dinitrophenyl group enhances electron-withdrawing effects, stabilizing the metal-ligand complex.

- Steric effects from the threonine backbone improve selectivity over Fe³⁺ and Zn²⁺ .

Q. How do stereochemical variations in Threonine, N-(2,4-dinitrophenyl)- affect its reactivity in peptide conjugation?

- Methodology : The (2S,3R) configuration of L-threonine introduces steric hindrance, slowing acylation reactions at the β-hydroxy group. To optimize conjugation:

- Use DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF to activate the carboxylic acid.

- Monitor reaction progress via LC-MS to detect epimerization byproducts (e.g., D-threonine derivatives) .

Methodological Challenges and Solutions

Q. What strategies address low yields in large-scale synthesis of Threonine, N-(2,4-dinitrophenyl)-?

- Optimization Steps :

- Temperature Control : Maintain the reaction at 4°C to prevent dinitrophenyl group hydrolysis .

- Solvent Selection : Use tert-butanol to enhance solubility of the dinitrophenyl intermediate .

- Workup : Employ liquid-liquid extraction with ethyl acetate/water (pH 3) to remove unreacted DNFB .

Q. How can researchers differentiate Threonine, N-(2,4-dinitrophenyl)- from structurally similar derivatives (e.g., serine analogs)?

- Analytical Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.